molecular formula C11H20O3 B2733177 Ethyl 2-(4-hydroxycyclohexyl)propanoate CAS No. 1923836-29-6

Ethyl 2-(4-hydroxycyclohexyl)propanoate

Cat. No.: B2733177
CAS No.: 1923836-29-6
M. Wt: 200.278
InChI Key: UIDNGUYZFPHUIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-hydroxycyclohexyl)propanoate is an ethyl ester derivative of propanoic acid featuring a 4-hydroxycyclohexyl substituent at the 2-position of the propionate backbone. Its molecular formula is C₁₁H₂₀O₃, with a molecular weight of 200.28 g/mol.

Properties

IUPAC Name

ethyl 2-(4-hydroxycyclohexyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h8-10,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDNGUYZFPHUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1CCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-hydroxycyclohexyl)propanoate typically involves the esterification of 4-hydroxycyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of 4-oxocyclohexylpropanoate or 4-carboxycyclohexylpropanoate.

    Reduction: Formation of 2-(4-hydroxycyclohexyl)propanol.

    Substitution: Formation of 2-(4-halocyclohexyl)propanoate derivatives.

Scientific Research Applications

Ethyl 2-(4-hydroxycyclohexyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-hydroxycyclohexyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The hydroxy group and ester functionality play crucial roles in its binding affinity and reactivity, influencing its overall biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl Propanoate Derivatives

Compound Name Substituent Molecular Formula Synthesis Yield Applications Key Properties/Safety
This compound 4-hydroxycyclohexyl C₁₁H₂₀O₃ Not reported Research chemical Polar hydroxy group enhances solubility; safety data pending
Ethyl 2-(4-hydroxyphenoxy)propanoate 4-hydroxyphenoxy C₁₁H₁₄O₄ Not reported Laboratory synthesis Acute oral toxicity (H302)
Ethyl 3-(1-Benzyl-4-piperidyl)propanoate 1-Benzyl-4-piperidyl C₁₇H₂₅NO₂ 81% Pharmaceutical intermediate High synthesis yield; piperidyl group may enhance bioavailability
Fenoxaprop ethyl ester Chlorobenzoxazolyl phenoxy C₁₆H₁₂ClNO₅ Not reported Herbicide Aromatic chlorination confers herbicidal activity; likely higher toxicity
Quizalofop ethyl ester Chloroquinoxalinyl phenoxy C₁₉H₁₇ClN₂O₄ Not reported Herbicide Quinoxaline moiety targets acetyl-CoA carboxylase in plants

Biological Activity

Ethyl 2-(4-hydroxycyclohexyl)propanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ester functional group and a hydroxy-substituted cyclohexyl moiety. Its molecular formula is C13H22O3C_{13}H_{22}O_3, with a molecular weight of approximately 226.32 g/mol. The compound's structure allows it to engage in various biochemical interactions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. The hydroxy group enhances its binding affinity to target proteins, while the ester functionality can undergo hydrolysis, releasing active metabolites that may further influence metabolic processes. Notably, the compound has been investigated for its antimicrobial and anti-inflammatory properties.

Biological Activities

  • Antimicrobial Activity :
    • This compound has shown promising results in preliminary studies regarding its antimicrobial efficacy against various bacterial strains. In vitro assays indicate that it inhibits the growth of Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.
  • Anti-inflammatory Properties :
    • Research indicates that this compound may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines. This activity suggests therapeutic potential in conditions characterized by chronic inflammation.
  • Enzyme Interaction :
    • Studies have demonstrated that this compound can influence enzyme activities related to metabolic pathways, which may contribute to its overall biological effects.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialInhibits growth of various Gram-positive bacteria
Anti-inflammatoryModulates inflammatory cytokine production
Enzyme InteractionInfluences metabolic enzyme activities

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating significant antimicrobial potential.

Case Study: Anti-inflammatory Effects

A recent study assessed the anti-inflammatory effects of this compound using a murine model of inflammation induced by lipopolysaccharide (LPS). The treatment resulted in a significant reduction in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), highlighting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds such as Ethyl 2-(4-methoxycyclohexyl)propanoate and Ethyl 2-(4-hydroxyphenyl)propanoate. These comparisons reveal variations in biological activity based on structural differences:

CompoundKey DifferenceBiological Activity
This compoundHydroxy groupAntimicrobial, anti-inflammatory
Ethyl 2-(4-methoxycyclohexyl)propanoateMethoxy groupAltered reactivity
Ethyl 2-(4-hydroxyphenyl)propanoateAromatic ringDifferent chemical behavior

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.